D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt)

Overview

Description

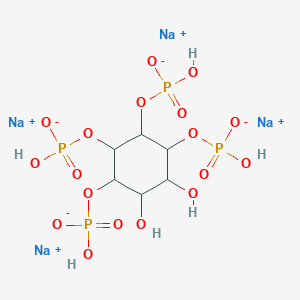

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt), also known as Ins (1,4,5,6)-P4, is one of several different inositol oligophosphate isomers implicated in signal transduction .

Synthesis Analysis

Ins (1,4,5,6)-P4 is formed by the phosphorylation of Ins (1,4,5)P3 by inositol 1,4,5-triphosphate 3-kinase .Molecular Structure Analysis

The molecular formula of Ins (1,4,5,6)-P4 is C6H12O18P4 • 4Na, and it has a formula weight of 588.0 .Chemical Reactions Analysis

Production of Ins (1,4,5,6)-P4 by intestinal epithelial cells increases approximately 2-14 fold, depending on the strain and incubation time, following infection with Salmonella .Physical And Chemical Properties Analysis

Ins (1,4,5,6)-P4 is a lyophilized powder that is soluble in water .Scientific Research Applications

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt): Scientific Research Applications:

Signal Transduction

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) is implicated in signal transduction processes. It is involved in the production of Ins(1,4,5,6)-P4 by intestinal epithelial cells which increases significantly following infection with Salmonella .

Cancer Research

Inositol phosphates like D-myo-Inositol-1,4,5,6-tetraphosphate have been studied for their potential in cancer research . They are known to exhibit antiangiogenic activity in vitro and have antitumor effects against cancer xenografts in mice .

Cellular Apoptosis

These compounds are also known to inhibit the phosphorylation and kinase activity of Akt/PKB, inducing apoptosis in various cancer cells .

Iron-Catalyzed Redox Reactions

D-myo-Inositol phosphates are reported to suppress damaging iron-catalyzed redox reactions , which is significant in the context of oxidative stress and related diseases .

Chelation and Growth Inhibition

They chelate with a variety of di- and trivalent cations and have been shown to inhibit growth and induce differentiation of human prostate cancer cells .

Mechanism of Action

Target of Action

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt), also known as tetrasodium;[2,3-dihydroxy-4,5,6-tris[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate, is a phosphoinositol involved in signal transduction . It primarily targets phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt) . These kinases play integral roles in processes such as cell growth, survival, and metabolism .

Mode of Action

This compound functions by binding to protein domains that are sensitive to its specific inositol phosphate structure . This allows it to participate in the regulation of intracellular signaling cascades . It antagonizes epidermal growth factor (EGF) signaling through the phosphatidylinositol 3-kinase pathway .

Biochemical Pathways

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) can influence pathways involving phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt) . By influencing these pathways, it can be utilized to dissect the regulatory mechanisms of phosphoinositides .

Result of Action

The compound’s action results in the modulation of phosphoinositide-mediated signal transduction . It is 1,000-fold less potent than Ins (1,4,5)-P3 at initiating Ca2+ release when injected into Xenopus oocytes .

Action Environment

The action of D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) can be influenced by various environmental factors. For instance, the production of this compound by intestinal epithelial cells increases approximately 2-14 fold, depending on the strain and incubation time, following infection with Salmonella . This suggests that the compound’s action, efficacy, and stability can be influenced by the cellular environment and specific physiological conditions.

Safety and Hazards

properties

IUPAC Name |

tetrasodium;[2,3-dihydroxy-4,5,6-tris[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.4Na/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJJWPAQUIBBLR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na4O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)

![2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol](/img/structure/B568820.png)